molecular formula C₄₄H₅₄N₈O₈ B1144822 N-Acetyl Daclatasvir CAS No. 1800502-75-3

N-Acetyl Daclatasvir

Cat. No.: B1144822
CAS No.: 1800502-75-3
M. Wt: 822.95
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Daclatasvir is a chemical derivative of Daclatasvir, a well-characterized direct-acting antiviral that is a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A) . NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of infectious virions . The primary research value of this compound lies in its use as a reference standard or a chemical intermediate in metabolic and pharmacokinetic studies, helping investigators explore the structure-activity relationships of NS5A inhibitors and the pathways involved in their biotransformation. The mechanism of action for the parent molecule involves high-affinity binding to the N-terminus of NS5A Domain I, which disrupts its normal functions . This binding is believed to structurally modify NS5A, thereby inhibiting several critical steps in the HCV life cycle. Key research findings with Daclatasvir indicate that it alters the subcellular localization of the viral replicase and impairs hyper-stimulation of the cellular lipid kinase PI4KA (phosphatidylinositol-4-kinase III α) within the context of the full HCV polyprotein . This inhibition prevents the massive accumulation of phosphatidylinositol-4-phosphate (PI4P), a lipid crucial for the formation of the membranous web that serves as the platform for HCV replication . By interfering with these processes, researchers can use related compounds to dissect the intricate roles of NS5A in viral replication and host-pathogen interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1800502-75-3

Molecular Formula

C₄₄H₅₄N₈O₈

Molecular Weight

822.95

Synonyms

Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for N-Acetylation and Analog Generation

The synthesis of N-Acetyl Daclatasvir (B1663022), a modified form of the direct-acting antiviral agent Daclatasvir, involves specific chemical strategies to introduce the N-acetyl group and to generate various analogs for research purposes. smolecule.com Daclatasvir itself is a potent inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A), a protein critical for viral replication. smolecule.comnih.gov The addition of an acetyl group may enhance its pharmacological properties. smolecule.com

Total Synthesis Pathways for N-Acetyl Daclatasvir

The total synthesis of this compound is intrinsically linked to the synthesis of its parent compound, Daclatasvir. A common strategy involves the initial synthesis of the core Daclatasvir structure, followed by a final N-acetylation step.

One established pathway for Daclatasvir synthesis begins with a Friedel-Crafts acylation of biphenyl (B1667301) using chloroacetyl chloride with a catalyst like aluminum chloride. smolecule.comwikipedia.org The resulting symmetrical product is then subjected to an esterification reaction with an N-protected dipeptide, typically composed of L-proline and L-valine. wikipedia.org The final key step is a cyclization reaction , often using ammonium (B1175870) acetate (B1210297), to form the characteristic imidazole (B134444) rings of the Daclatasvir scaffold. smolecule.comwikipedia.org

Alternatively, a convergent synthesis approach can be employed. This involves preparing key fragments of the molecule separately and then coupling them together in the later stages of the synthesis. For instance, a method has been described where 4,4'-di(2-bromoacetyl) biphenyl is condensed with N-(methoxycarbonyl)-L-valyl-L-proline, followed by a ring-closing reaction with ammonium acetate to yield Daclatasvir. google.com

The final N-acetylation to produce this compound is a primary synthetic step where an acetyl group is introduced to the Daclatasvir molecule. smolecule.com This can be achieved through standard acetylation reactions using reagents like acetyl chloride or acetic anhydride.

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of this compound relies on several key intermediates. The generation of these intermediates involves specific reaction mechanisms that are crucial for the successful construction of the final molecule.

Intermediate Preceding Reactants Reaction Type Key Reagents/Catalysts
Symmetrically acylated biphenylBiphenyl, Chloroacetyl chlorideFriedel-Crafts AcylationAluminum chloride
Di-substituted chloro acetyl biphenylBiphenyl, Chloroacetyl chlorideFriedel-Crafts AcylationAnhydrous AlCl3
Esterified biphenyl-dipeptideAcylated biphenyl, N-methoxycarbonyl dipeptideEsterificationTriethylamine
Imidazole-containing biphenyl coreEsterified biphenyl-dipeptideCyclizationAmmonium acetate
Daclatasvir free baseImidazole-containing biphenyl coreFinal assembly/deprotectionVaries depending on protecting groups

A crucial reaction is the Friedel-Crafts acylation , which establishes the initial carbon framework attached to the biphenyl core. wikipedia.org The subsequent esterification couples the amino acid moieties to this core. wikipedia.org The cyclization to form the imidazole rings is a pivotal step, creating the heterocyclic system essential for the compound's biological activity. wikipedia.org In some synthetic routes, protecting groups such as Boc (tert-butoxycarbonyl) are used to protect reactive functional groups, like the amine on proline, during the synthesis. iosrjournals.orgresearchgate.net These protecting groups are then removed in a deprotection step, often using acidic conditions, to yield the final Daclatasvir structure before the N-acetylation. iosrjournals.orgresearchgate.net

Regioselective and Stereoselective Synthesis Approaches

The synthesis of Daclatasvir and, by extension, this compound, presents significant stereochemical challenges due to the presence of multiple chiral centers derived from the amino acids L-proline and L-valine. wikipedia.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is paramount. masterorganicchemistry.com The use of naturally occurring L-proline and L-valine as starting materials helps to ensure the correct stereoconfiguration in the final product. wikipedia.org However, maintaining this stereochemical integrity throughout the multi-step synthesis requires careful control of reaction conditions. Researchers have developed methods to synthesize specific stereoisomers of Daclatasvir, highlighting the importance of stereochemistry for its activity. researchgate.net

Regioselectivity , the control of the position where a chemical bond is formed, is also critical, particularly during the acylation of the biphenyl ring and the subsequent modifications. masterorganicchemistry.com While the symmetrical nature of the biphenyl core simplifies this to some extent, any asymmetry introduced in later steps requires precise control to ensure the desired connectivity of the molecular fragments. researchgate.netrsc.org

Exploration of Novel this compound Analogs and Scaffolds

The development of novel analogs of this compound is driven by the need to explore structure-activity relationships (SAR) and potentially improve upon the properties of the parent compound.

Systematic Modification of Core Structures

Systematic modification involves making deliberate and incremental changes to the core structure of this compound and observing the effect on its properties. This approach has been applied to Daclatasvir and its analogs, providing insights that are relevant to N-acetylated derivatives.

Key areas for modification include:

The central biphenyl core: Researchers have explored replacing the biphenyl scaffold with other rigid structures to investigate the impact on antiviral activity. acs.org

The imidazole rings: Modifications to the imidazole heterocycles can influence the compound's interaction with its target protein.

The proline and valine residues: Substituting these amino acids with other natural or unnatural amino acids can probe the importance of their specific side chains and stereochemistry for biological activity. iosrjournals.org For example, analogs with different amino acid substitutions have been synthesized to explore their potential as prodrugs. iosrjournals.org

The N-acyl group: While this article focuses on the N-acetyl group, the exploration of other N-acyl groups of varying chain lengths and electronic properties is a logical extension for SAR studies.

These modifications aim to enhance properties such as potency against different HCV genotypes, improve the pharmacokinetic profile, and overcome potential drug resistance. acs.org

Combinatorial Chemistry Approaches in Analog Generation

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds for high-throughput screening. slideshare.netfortunepublish.com This approach is well-suited for the exploration of this compound analogs.

By employing combinatorial strategies, a diverse set of building blocks can be systematically combined to create a library of compounds with variations at multiple positions of the Daclatasvir scaffold. researchgate.netnih.gov For example, a library could be generated by reacting a common intermediate, such as the deprotected biphenyl-di-imidazole core, with a variety of different acylating agents in a parallel or mixed synthesis format. uomustansiriyah.edu.iq Similarly, libraries could be constructed by using a range of different amino acid building blocks in the initial synthesis.

The use of solid-phase synthesis, where molecules are built upon a solid support, can facilitate the purification and handling of these compound libraries. uomustansiriyah.edu.iq Computational tools are often used in conjunction with combinatorial chemistry to design libraries with optimal diversity and to predict the properties of the synthesized compounds. nih.gov

Molecular and Cellular Mechanisms of Action

Binding Affinity and Interaction Dynamics with Hepatitis C Virus (HCV) NS5A Protein

The cornerstone of N-Acetyl Daclatasvir's mechanism lies in its high-affinity binding to the HCV NS5A protein. smolecule.com NS5A is a critical regulator of HCV replication and assembly, composed of three domains. wikipedia.org N-Acetyl Daclatasvir (B1663022), like its parent compound Daclatasvir, is believed to interact primarily with Domain I of NS5A. wikipedia.orgdrugbank.com This domain exists as a dimer and features a binding pocket where the inhibitor can insert itself. wikipedia.orgnih.gov The symmetrical, amino acid-related structure of Daclatasvir facilitates hydrogen bond interactions with the amino acid residues within this pocket. wikipedia.org

Structural Conformations of NS5A Upon this compound Binding

Structural analyses have revealed that Domain I of NS5A can adopt at least two distinct conformations. nih.gov Daclatasvir and, by extension, this compound, are thought to bind to one of these conformations, effectively locking Domain I in a state that is non-productive for viral replication. nih.gov This binding occurs at the dimer interface of NS5A. wjgnet.com While the precise three-dimensional structure of the NS5A-Daclatasvir complex has been a subject of various modeling studies, a prevailing hypothesis is that the inhibitor binds asymmetrically to the NS5A dimer at the interface of the endoplasmic reticulum membrane. acs.orgmdpi.com This interaction involves key resistance-associated residues, highlighting their importance in the binding event. acs.org The binding of the inhibitor is thought to interfere with the protein-protein interactions at this membrane interface. acs.org

Allosteric Modulation and Conformational Changes Induced by this compound

The binding of this compound to NS5A induces significant allosteric modulation, triggering conformational changes that reverberate through the protein and impact its interactions with other viral and host factors. nih.gov This allosteric effect is central to its potent antiviral activity. The induced conformational change is transmitted to adjacent NS5A molecules, which can resensitize drug-resistant NS5A proteins, allowing for synergistic inhibition. nih.gov This suggests a cooperative interaction between NS5A molecules. nih.gov The conformational shift caused by the inhibitor is believed to lock NS5A in a conformation that is unfavorable for the formation of the replication complex. acs.org

Disruption of HCV Replication Complex Formation

A primary consequence of this compound's interaction with NS5A is the profound disruption of the HCV replication complex formation. ontosight.ai The replication complex, a specialized structure on intracellular membranes, is the site of viral RNA synthesis. mdpi.com

Inhibition of Viral RNA Synthesis Pathways

This compound effectively inhibits viral RNA synthesis. drugbank.comiosrjournals.orgcaymanchem.com This is not a direct inhibition of the viral polymerase (NS5B), but rather an indirect effect stemming from the disruption of the replication complex's architecture and function. wikipedia.org By binding to NS5A, this compound prevents the proper localization and assembly of the replicase machinery. nih.gov This leads to a significant reduction in the synthesis of new viral RNA genomes. nih.gov Studies have shown that Daclatasvir can inhibit viral RNA synthesis with high potency. liverpool.ac.uk

Interference with Virion Assembly and Secretion Processes

Beyond inhibiting RNA replication, this compound also potently interferes with the later stages of the viral life cycle: virion assembly and secretion. drugbank.comcaymanchem.com NS5A plays a dual role, and its different phosphorylation states are thought to regulate the switch between RNA replication and virion assembly. wikipedia.org The hyperphosphorylated form of NS5A (p58) is associated with the assembly of new virus particles. wikipedia.org Treatment with Daclatasvir leads to a reduction in the levels of hyperphosphorylated NS5A, which is crucial for inhibiting virion assembly. wikipedia.orgdrugbank.com This disruption in the phosphorylation status of NS5A interferes with the assembly of infectious particles. smolecule.comdrugbank.com The inhibitor's action leads to the delocalization of NS5A from the membranous web to lipid droplets within the cytosol, impairing the formation of functional virion hulls. wikipedia.org Consequently, both the assembly and secretion of new virions are blocked. wjgnet.com

Impact on Cellular Host Factors and Pathways

The antiviral activity of this compound is also intertwined with its effects on host cellular factors and pathways that are co-opted by HCV for its replication. A key host factor is the phosphatidylinositol-4-kinase IIIα (PI4KA). nih.gov NS5A recruits and activates PI4KA to generate phosphatidylinositol-4-phosphate (B1241899) (PI4P), which is essential for the formation of the membranous web, the scaffold for the HCV replication complex. wikipedia.orgnih.gov

Daclatasvir does not directly inhibit PI4KA. wikipedia.org Instead, it appears to block the hyper-accumulation of PI4P induced by the full HCV polyprotein, but not the basal activation of PI4KA by NS5A alone. nih.gov This suggests that the inhibitor prevents a specific NS5A conformational change that is required for the hyper-stimulation of PI4KA in the context of the entire replication complex. nih.gov By preventing this, this compound effectively blocks the biogenesis of the membranous web, a critical step in the formation of the viral replication factories. nih.gov The disruption of PI4P accumulation leads to the collapse of the membranous web and the formation of large, non-functional aggregates of replication complex proteins. wikipedia.org

Furthermore, there is evidence suggesting that Daclatasvir's mechanism may involve interactions with other host factors. For instance, cyclophilin A (CypA), a host prolyl isomerase, binds to NS5A and is thought to promote conformational changes necessary for replication complex formation. nih.gov The inhibitory effects of Daclatasvir on replication compartment formation share similarities with those of CypA inhibitors, suggesting a potential convergence on modulating NS5A conformation. nih.gov

Modulation of NS5A-Host Protein Interactions (e.g., PI4KA)

The interaction between the HCV NS5A protein and host-cell proteins is critical for the establishment of the viral replication complex, a specialized structure known as the membranous web. wikipedia.org A key host factor in this process is the phosphatidylinositol 4-kinase III alpha (PI4KA), which is recruited by NS5A. nih.govnih.gov This recruitment is a pivotal step in remodeling intracellular membranes to support viral replication. nih.gov

This compound, like its parent compound daclatasvir, is thought to interfere with this critical interaction. Daclatasvir binds to the N-terminus of domain 1 of the NS5A protein. pediatriconcall.comwikipedia.org This binding event induces a conformational change in NS5A, which in turn hinders its ability to recruit and activate PI4KA. wikipedia.org While NS5A may still be able to bind to PI4KA in the presence of the inhibitor, the subsequent steps required for the full activation of the kinase and the formation of the replication complex are blocked. nih.gov Studies on daclatasvir have shown that it does not directly inhibit the PI4KA enzyme itself but rather obstructs the specific functions of NS5A related to the replication complex. wikipedia.org

It is important to note that the sole expression of NS5A in cells leads to a modest induction of PI4P accumulation, which is not prevented by daclatasvir. However, in the context of the full HCV polyprotein expression, where a hyper-accumulation of PI4P is observed, daclatasvir effectively blocks this process. nih.gov This suggests that the inhibitor specifically targets a conformation of NS5A that is present within the complete viral replication machinery. nih.gov

Interaction Component Role in HCV Replication Effect of Daclatasvir-like Inhibitors
HCV NS5A Recruits host proteins, essential for replication complex formation. nih.govBinds to NS5A, altering its conformation and function. wikipedia.org
Host PI4KA A lipid kinase recruited by NS5A to generate PI4P. nih.govnih.govThe inhibitor prevents NS5A from effectively utilizing PI4KA. wikipedia.orgnih.gov
NS5A-PI4KA Interaction Induces the formation of the membranous web for viral replication. wikipedia.orgThe functional consequences of this interaction are disrupted. nih.gov

Effects on Phosphatidylinositol-4-phosphate (PI4P) Accumulation

A direct consequence of the NS5A-mediated recruitment and activation of PI4KA is the localized accumulation of phosphatidylinositol-4-phosphate (PI4P) at the sites of viral replication. nih.govnih.gov These PI4P-enriched membranes serve as docking sites for other viral and host factors necessary for the assembly of the replication complex. wikipedia.org

By modulating the NS5A-PI4KA interaction, this compound, mirroring the action of daclatasvir, is expected to inhibit the hyper-accumulation of PI4P that is induced by HCV. nih.gov Research on daclatasvir has demonstrated that treatment of HCV-infected cells leads to a collapse of the membranous web and the aggregation of non-structural proteins, a phenotype similar to that observed when PI4KA is silenced. nih.gov This inhibition of PI4P hyper-accumulation disrupts the integrity of the replication compartments, thereby halting viral replication. wikipedia.orgnih.gov

Phenomenon Role in HCV Replication Effect of Daclatasvir-like Inhibitors
PI4P Hyper-accumulation Creates a specialized membrane environment for the viral replication complex. wikipedia.orgInhibition of this hyper-accumulation. nih.gov
Membranous Web Integrity Provides the structural scaffold for viral RNA synthesis. wikipedia.orgLeads to the collapse of the membranous web. wikipedia.org

Comparative Mechanistic Analysis with Parent Compound Daclatasvir

This compound is a chemical derivative of daclatasvir, and as such, their fundamental mechanisms of action are considered to be the same. smolecule.comontosight.ai Both compounds are highly potent and specific inhibitors of the HCV NS5A protein. smolecule.comontosight.aieuropa.eu The primary difference between this compound and daclatasvir lies in the addition of an acetyl group. smolecule.com This chemical modification may alter the compound's pharmacological properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, but it is not expected to change its core interaction with the NS5A target.

The mechanism of daclatasvir has been extensively studied and provides a clear framework for understanding its N-acetylated derivative. Daclatasvir binds asymmetrically to the NS5A dimer interface, a mode of binding that is consistent with its potent inhibitory activity. acs.org This binding locks the NS5A protein in a conformation that is incompatible with its roles in both the formation of the replication complex and the assembly of new virions. drugbank.comwikipedia.org

A key aspect of daclatasvir's mechanism is its impact on the phosphorylation state of NS5A. NS5A exists in two main phosphorylated forms, a basally phosphorylated state (p56) and a hyperphosphorylated state (p58). The balance between these two forms is crucial for regulating the switch between viral RNA replication and virion assembly. wikipedia.org Treatment with daclatasvir has been shown to lead to a reduction in the hyperphosphorylated p58 form of NS5A, which is thought to be critical for the inhibition of virion assembly. wikipedia.org

Pre Clinical Pharmacokinetic and Metabolic Profiling

Absorption and Distribution Characteristics in In Vitro and Ex Vivo Models

The absorption and distribution of a drug are critical determinants of its efficacy. These processes are influenced by physicochemical properties such as membrane permeability and protein binding.

Daclatasvir (B1663022) is characterized as a compound with low solubility and high permeability, placing it in Class II of the Biopharmaceutical Classification System (BCS). nih.gov It is readily absorbed after oral administration, with peak plasma concentrations typically reached within 1-2 hours. nih.govresearchgate.net The absolute bioavailability of Daclatasvir is approximately 67%. wikipedia.orgnih.gov In vitro studies using Caco-2 cells, a model for the intestinal epithelial barrier, have shown that Daclatasvir is a substrate for the P-glycoprotein (P-gp) efflux transporter. tga.gov.au This suggests that its absorption can be influenced by P-gp inhibitors and inducers.

N-acetylation, the modification differentiating N-Acetyl Daclatasvir from its parent compound, can potentially alter membrane permeability. Generally, N-acetylation can increase lipophilicity, which might enhance passive diffusion across cell membranes. However, the precise impact on this compound's permeability and its interaction with transporters like P-gp has not been empirically determined.

A study on Daclatasvir-loaded microspheres showed that the pure drug had a permeation of 49% within 60 minutes in an ex vivo model. researchgate.net

Daclatasvir is extensively bound to plasma proteins, with approximately 99% of the drug being bound in human plasma. wikipedia.orgnih.govdrugbank.com This high degree of protein binding is independent of the dose. europa.eu The extensive binding limits the concentration of the free, pharmacologically active drug but also provides a reservoir that can prolong its duration of action. The volume of distribution of Daclatasvir at steady state is estimated to be 47 liters, indicating some distribution into tissues. drugbank.comeuropa.eu

Table 1: In Vitro and In Vivo Pharmacokinetic Properties of Daclatasvir

ParameterValueReference
Bioavailability67% wikipedia.orgnih.gov
Time to Peak Plasma Concentration (Tmax)1-2 hours nih.govresearchgate.net
Plasma Protein Binding~99% wikipedia.orgnih.govdrugbank.com
Volume of Distribution (Vd)47 L drugbank.comeuropa.eu
Elimination Half-life12-15 hours drugbank.commims.com

Membrane Permeability Studies

Biotransformation Pathways and Metabolite Identification

The metabolic fate of a drug is crucial for understanding its efficacy and potential for drug-drug interactions.

The metabolism of Daclatasvir is primarily mediated by the cytochrome P450 system, with CYP3A4 being the major isoform responsible for its biotransformation. nih.govdrugbank.comeuropa.eu In vivo and in vitro studies have confirmed that Daclatasvir is a substrate for CYP3A4. europa.eud-nb.info Consequently, co-administration with strong inducers or inhibitors of CYP3A4 can significantly alter Daclatasvir's plasma concentrations. nih.govd-nb.info For instance, strong inducers like rifampin can decrease Daclatasvir exposure, while strong inhibitors can increase it. d-nb.info Daclatasvir itself is considered a weak inducer of CYP3A4. hep-druginteractions.orghivclinic.ca

Given that this compound retains the core structure of the parent compound, it is highly probable that it also serves as a substrate for CYP3A4. The N-acetylation may influence the rate of metabolism, but the primary pathway is expected to be the same.

Metabolite profiling of Daclatasvir has shown that the parent drug is the major circulating component in plasma, with no metabolites present at concentrations greater than 5% of the parent drug. europa.euhivclinic.ca

Daclatasvir Acetyl Impurity: This compound is synonymous with this compound. chemicalbook.com It is considered an impurity found in Daclatasvir preparations. hemarsh.com Its presence suggests that it may be formed during the synthesis of Daclatasvir or as a minor metabolite.

Monodes(N-carboxymethyl)valine Daclatasvir: This is identified as the main degradation product and an impurity of Daclatasvir. medchemexpress.commedchemexpress.comglpbio.cn It is formed through the degradation of the parent compound.

Other metabolites of Daclatasvir are formed through oxidative pathways, including δ-oxidation of the pyrrolidine (B122466) moiety, which leads to ring opening. drugbank.comnih.gov One of the only metabolites found in human plasma is BMS-805215, which is over 100-fold less potent than Daclatasvir. hivclinic.catga.gov.au

Table 2: Known Metabolites and Impurities of Daclatasvir

Compound NameDescriptionReference
Daclatasvir Acetyl ImpurityAn acetylated form of Daclatasvir, also known as this compound. chemicalbook.comhemarsh.com
Monodes(N-carboxymethyl)valine DaclatasvirThe main degradation product of Daclatasvir. medchemexpress.commedchemexpress.comglpbio.cn
BMS-805215The only metabolite detected in human plasma, significantly less potent than the parent drug. hivclinic.catga.gov.au

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

Pre-systemic Elimination and Excretion Mechanisms

Pre-systemic elimination, or first-pass metabolism, in the gut and liver can significantly reduce the bioavailability of an oral drug. Daclatasvir is subject to metabolism by CYP3A4 enzymes present in the small intestine, which contributes to its pre-systemic clearance. researchgate.net

The primary route of elimination for Daclatasvir and its metabolites is through the feces. Following a single oral dose of radiolabeled Daclatasvir, approximately 88% of the radioactivity was recovered in the feces, with 53% as the unchanged drug. europa.eumims.com A much smaller portion, around 6.6%, is excreted in the urine, mostly as the unchanged drug. europa.eumims.com This indicates that the liver is the main organ for clearance. europa.eu The total clearance of Daclatasvir is approximately 4.2 L/h. drugbank.com

The excretion profile of this compound is expected to be similar to that of Daclatasvir, with fecal excretion being the predominant route. The addition of an acetyl group is unlikely to fundamentally change the primary clearance pathways of the molecule.

Role of Efflux Transporters (e.g., P-glycoprotein, BCRP)

In vitro and preclinical studies have established that Daclatasvir is a substrate for key efflux transporters, which play a significant role in its absorption and disposition. The primary transporters identified are P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). d-nb.info These transporters are located in various tissues, including the intestines, liver, and at the blood-brain barrier, where they actively pump substrates out of cells, influencing drug bioavailability and distribution. nih.gov

Studies using Caco-2 cells, a model for human intestinal epithelium, are often used to assess the role of efflux transporters. While specific data for this compound is not available, such studies for Daclatasvir confirm its interaction with P-gp. researchgate.net In one preclinical study in rats, the co-administration of verapamil, a known P-gp inhibitor, was used as a tool to confirm the role of P-gp in the transport of Daclatasvir. eurekaselect.com

Table 1: In Vitro Transporter Profile of Daclatasvir

Transporter Interaction Finding Reference
P-glycoprotein (P-gp) Substrate & Inhibitor Daclatasvir is transported by and also inhibits P-gp. d-nb.infonih.gov
BCRP Substrate & Inhibitor Daclatasvir is a substrate and inhibitor of BCRP. d-nb.infohep-druginteractions.org
OATP1B1 Inhibitor Daclatasvir is an inhibitor of the hepatic uptake transporter OATP1B1. nih.goveuropa.eu

Hepatic and Renal Clearance Pathways in Animal Models

The elimination of Daclatasvir has been characterized in preclinical animal models and confirmed in human studies, showing a low-to-moderate clearance rate. nih.gov The primary route of elimination is through the feces, with metabolism mediated by the cytochrome P450 (CYP) system playing a key role.

Hepatic Clearance: The liver is the principal site of Daclatasvir clearance. The predominant pathway involves metabolism by CYP3A4, the main isoform of the CYP3A enzyme. nih.govwikipedia.org Following metabolism, the parent drug and its metabolites are primarily excreted into the bile and subsequently eliminated via the feces. researchgate.net In human absorption, distribution, metabolism, and excretion (ADME) studies, approximately 88% of the administered dose was recovered in the feces, with 53% being the unchanged parent drug. wikipedia.orgresearchgate.net This indicates that both direct biliary excretion of the unchanged drug and excretion of metabolites contribute significantly to its hepatic clearance. The high fecal recovery underscores the importance of hepatobiliary pathways in the drug's disposition.

Renal Clearance: Renal clearance represents a minor elimination pathway for Daclatasvir. nih.gov Studies have shown that only a small fraction of the administered dose is excreted through the kidneys. In humans, renal elimination accounted for approximately 7% of the total dose. researchgate.net This low level of renal clearance suggests that variations in kidney function are unlikely to have a significant impact on Daclatasvir's exposure, a finding that has been confirmed in clinical settings where no dose adjustment is needed for patients with any degree of renal impairment. researchgate.net

Table 2: Pharmacokinetic Clearance Parameters of Daclatasvir in Animal Models and Humans

Parameter Finding Species Reference
Primary Elimination Route Fecal / Biliary Human wikipedia.orgresearchgate.net
Primary Metabolic Enzyme CYP3A4 Human nih.govwikipedia.org
Fecal Excretion (% of dose) 88% (53% as unchanged drug) Human wikipedia.orgresearchgate.net
Renal Excretion (% of dose) 7% Human researchgate.net

In Vitro Antiviral Efficacy and Spectrum of Activity

Anti-HCV Activity in Replicon and Cell Culture Systems

Daclatasvir (B1663022) is a direct-acting antiviral agent (DAA) that functions as a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). tga.gov.au NS5A is a multifunctional protein essential for the HCV replication complex, and Daclatasvir interferes with its function, thereby inhibiting both viral RNA replication and the assembly of new virus particles. tga.gov.auxiahepublishing.com Its mechanism involves interaction with the N-terminus of the NS5A protein, which is thought to cause structural changes that disrupt the protein's functions. tga.gov.au

In vitro studies have demonstrated that Daclatasvir possesses a broad spectrum of activity across multiple HCV genotypes. xiahepublishing.com It is recognized as a potent pan-genotypic NS5A replication complex inhibitor. tga.gov.au Research has confirmed its efficacy against genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a in various cell-based replicon assays. tga.gov.auresearchgate.net This wide-ranging activity makes it a critical component in combination therapies aimed at treating different strains of the hepatitis C virus. natap.org

The potency of Daclatasvir is exceptionally high, with effective concentration (EC50) values—the concentration required to inhibit 50% of viral replication—often in the picomolar (pM) to low nanomolar (nM) range. tga.gov.au In replicon assays, EC50 values against common HCV genotypes have been meticulously quantified. For instance, Daclatasvir inhibits HCV replicons for genotype 1a and 1b with EC50 values of 50 pM and 9 pM, respectively. medchemexpress.com Its activity extends to other genotypes with EC50 values of 71 pM for genotype 2a, 146 pM for 3a, 12 pM for 4a, and 33 pM for 5a. medchemexpress.comnih.gov Furthermore, in cell culture systems using infectious JFH-1 genotype 2a virus, Daclatasvir demonstrated an EC50 value of 28 pM. medchemexpress.comnih.gov

Table 1: In Vitro EC50 Values of Daclatasvir against HCV Genotypes
HCV GenotypeEC50 Value (pM)Reference
Genotype 1a50 medchemexpress.comnih.gov
Genotype 1b9 medchemexpress.comnih.gov
Genotype 2a71 medchemexpress.com
Genotype 2a (JFH-1)28 medchemexpress.comnih.gov
Genotype 3a146 medchemexpress.comnih.gov
Genotype 4a12 medchemexpress.comnih.gov
Genotype 5a33 medchemexpress.com

Pan-genotypic Efficacy against Diverse HCV Genotypes

Efficacy against Non-HCV Viral Targets (e.g., SARS-CoV-2) in Cell Culture

In the search for repurposable drugs to combat the COVID-19 pandemic, Daclatasvir was investigated for its potential antiviral activity against SARS-CoV-2. In vitro studies revealed that Daclatasvir is capable of inhibiting SARS-CoV-2 replication. tghn.org This inhibitory effect was observed in a dose-dependent manner across several relevant cell lines, including Vero (monkey kidney epithelial cells), HuH-7 (human liver cancer cells), and Calu-3 (human lung cancer cells). tghn.orgbiorxiv.orgnih.gov

The potency against SARS-CoV-2 is lower than against HCV, with EC50 values in the micromolar (µM) range. Specifically, the EC50 values for Daclatasvir against SARS-CoV-2 were found to be between 0.6 and 1.1 µM across the different cell types tested. tghn.orgnih.gov Further research suggests that Daclatasvir may inhibit SARS-CoV-2 by targeting the viral RNA-dependent RNA polymerase (RdRp) and exonuclease (ExoN) activities. nih.gov Another proposed mechanism is that Daclatasvir favors the unfolding of viral secondary RNA structures, thereby inhibiting the polymerase reaction. tghn.orgnih.gov

Table 2: In Vitro EC50 Values of Daclatasvir against SARS-CoV-2
Cell LineEC50 Value (µM)Reference
Vero0.8 nih.gov
HuH-70.6 nih.gov
Calu-31.1 nih.gov

Combinatorial Antiviral Studies with Other Direct-Acting Antivirals (DAAs)

The efficacy of Daclatasvir is significantly enhanced when used in combination with other DAAs that have different mechanisms of action. nih.gov In vitro studies have consistently shown that Daclatasvir exhibits additive to synergistic antiviral activity when co-administered with other classes of HCV inhibitors. tga.gov.aueuropa.eu These include HCV nonstructural protein 3 (NS3) protease inhibitors, and non-nucleoside and nucleoside analogue inhibitors of the HCV nonstructural protein 5B (NS5B) polymerase. nih.goveuropa.eu

The combination of Daclatasvir with the NS5B polymerase inhibitor Sofosbuvir has been particularly well-studied and has demonstrated high efficacy. nih.govnih.govnih.gov Additive and synergistic effects have also been noted in combinations with Asunaprevir (an NS3/4A inhibitor) and Beclabuvir (an NS5B non-nucleoside inhibitor). natap.orgnih.gov This combinatorial approach is a cornerstone of modern, all-oral HCV treatment regimens. natap.orgnih.gov Against SARS-CoV-2, a cooperative antiviral effect was also observed when Daclatasvir was co-administered with Sofosbuvir. tghn.orgbiorxiv.org

The mechanistic rationale for the success of Daclatasvir in combination therapies lies in the multi-pronged attack on the viral lifecycle. nih.gov Daclatasvir specifically inhibits the NS5A protein, which is critical for both HCV RNA replication and virion assembly. xiahepublishing.comdrugbank.com When combined with a drug like Sofosbuvir, which inhibits the NS5B RNA polymerase, two distinct and essential viral functions are targeted simultaneously. drugbank.com

This dual inhibition not only leads to a more profound suppression of viral replication than either agent alone but also raises the genetic barrier to the development of resistance. natap.org Viruses that might develop a resistance mutation to one inhibitor remain susceptible to the other, making the emergence of resistant strains less likely. natap.orgnih.gov In the context of SARS-CoV-2, the combination with Sofosbuvir is also believed to be effective due to targeting different aspects of viral replication; Sofosbuvir acts as a chain terminator for RNA synthesis, while Daclatasvir appears to interfere with the proper folding of viral RNA structures. tghn.orgnih.gov

Structural Activity Relationships Sar and Rational Drug Design

Elucidation of Key Pharmacophoric Features for NS5A Inhibition

The potent inhibitory effect of the Daclatasvir (B1663022) scaffold against the Hepatitis C Virus (HCV) NS5A protein is attributed to a set of crucial pharmacophoric features. NS5A, a zinc-binding phosphoprotein essential for the HCV life cycle, functions as a dimer. wikipedia.orgnih.gov The structure of Daclatasvir was designed to complement this dimeric nature. nih.govwikipedia.org

Key pharmacophoric features include:

Symmetrical Dimeric Structure: The molecule is characteristically palindromic or C2-symmetric, which is believed to be crucial for binding effectively across the NS5A dimer interface. nih.govwikipedia.org This symmetrical arrangement allows the inhibitor to interact with both monomers of the NS5A protein simultaneously.

Central Scaffold: A rigid biphenyl (B1667301) core acts as a spacer, correctly positioning the two terminal "cap" regions of the molecule to engage with the binding sites on the NS5A dimer. researchgate.net

Terminal Heterocyclic "Caps": At each end of the central scaffold are complex heterocyclic structures, typically containing proline and imidazole (B134444) moieties. These caps (B75204) are responsible for the most critical interactions within the binding pockets of the NS5A protein. The specific stereochemistry of these groups is vital for activity. nih.gov

Carbamate (B1207046) Linkers: The valine amino acids are linked via carbamate functionalities. Carbamates are often used as bioisosteres for amide bonds, providing increased metabolic stability and specific hydrogen bonding capabilities. acs.org

These features collectively enable the molecule to bind with high affinity and specificity to NS5A, disrupting its function in viral RNA replication and virion assembly. wikipedia.orgnih.gov The N-acetyl group on N-Acetyl Daclatasvir is a modification of the parent compound, potentially designed to fine-tune its pharmacological properties. smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. wikipedia.orgspu.edu.sy In the context of this compound and related NS5A inhibitors, QSAR studies are instrumental in understanding how specific structural modifications influence inhibitory potency and the resistance profile. researchgate.net

These models are built upon extensive Structure-Activity Relationship (SAR) data, which is generated by systematically synthesizing and testing analogs with varied structural features. nih.gov For instance, early SAR studies explored variations in the three main components of the lead compound: the terminal amino acid amide, the arylimino moiety, and the furanylmethyl substituent, revealing that polar heterocycles generally enhanced potency. nih.gov

A critical application of QSAR in the development of NS5A inhibitors is in modeling and predicting the impact of viral mutations. Resistance to Daclatasvir is often conferred by specific amino acid substitutions in the NS5A protein, particularly at positions like Leucine 31 (L31) and Tyrosine 93 (Y93). acs.orgmdpi.com The quantitative impact of these mutations on the inhibitor's efficacy (measured as EC₅₀ values) provides essential data for building robust QSAR models. These models can then predict the activity of new analogs against both wild-type and resistant viral strains, guiding the design of second-generation inhibitors with improved resistance profiles. acs.orgacs.org

Table 1: In Vitro Resistance Profile of Daclatasvir in HCV Genotype 1b Replicons

This table illustrates how quantitative data on resistance is used to inform SAR and QSAR models. The dramatic increase in resistance with a double mutation compared to single mutations suggests a synergistic role of these residues in drug binding. acs.org

Substitution (Genotype 1b)Replication Level (%)EC₅₀ (pM)Fold Resistance
Wild-Type (WT)1002.6 ± 0.91
L31V158 ± 5471.7 ± 20.328
Y93H27 ± 1662.3 ± 24.424
L31V + Y93H50 ± 3838031 ± 3342914,789
Data adapted from Fridell et al. acs.org

Computational Drug Design Methodologies

The lack of a complete crystal structure for the full-length NS5A protein has made computational methods indispensable for designing inhibitors like this compound. acs.orgnih.gov

To visualize how Daclatasvir binds to its target, researchers first construct a three-dimensional model of the NS5A protein, often using homology modeling based on the known structure of related proteins or domains. acs.orgnih.gov Computational techniques like molecular docking are then used to predict the most likely binding pose of the inhibitor within the target protein. temple.edu These studies consistently place Daclatasvir at the dimer interface, in a cleft formed near the key resistance-associated residues L31 and Y93. acs.org

Following docking, Molecular Dynamics (MD) simulations are performed. These simulations model the movement of every atom in the protein-ligand complex over time, providing insights into the stability and dynamics of the interaction. nih.govtemple.edu MD simulations have been used to validate the stability of the predicted binding modes of Daclatasvir and to explore how mutations might alter this interaction, providing a structural rationale for the observed resistance. acs.orgnih.gov Some models suggest a symmetric binding mode, while others propose asymmetric interactions that could explain the complex SAR data. acs.orgnih.gov

Computational tools are also employed to discover novel and more potent NS5A inhibitors. The two primary approaches are virtual screening and de novo design. mdpi.com

Virtual Screening: This technique involves using a computer to screen vast libraries of chemical compounds to identify those that are likely to bind to the NS5A target. mdpi.com The screening process filters molecules based on their fit to the pharmacophore model and their predicted binding energy, calculated from docking simulations.

De Novo Design: This approach involves building a novel molecule from scratch, piece by piece, directly within the binding site of the target protein. pkumdl.cn The algorithm uses the 3D structure of the binding site as a template, adding fragments and growing a molecule that has optimal shape and chemical complementarity to the target. This can lead to the design of entirely new chemical scaffolds for NS5A inhibition.

These methodologies are crucial for lead optimization, aiming to design next-generation compounds that not only have high potency but also a broader genotype coverage and a higher barrier to resistance. acs.orgnih.govbiorxiv.orgnih.govbiorxiv.org

Molecular Docking and Dynamics Simulations of this compound-NS5A Interactions

Design Principles for Enhancing Metabolic Stability and Pharmacokinetic Profile

A potent drug is only effective if it can reach its target in the body and remain there long enough to exert its effect. Therefore, optimizing metabolic stability and the pharmacokinetic (PK) profile is a critical aspect of drug design. numberanalytics.com

The structure of Daclatasvir incorporates several features designed to enhance its drug-like properties. One key strategy is the use of carbamate groups instead of more metabolically labile amide bonds, a common tactic in peptidomimetic design to improve stability against enzymatic degradation. acs.org

Molecular Mechanisms of Viral Resistance and Overcoming Strategies

Characterization of Resistance-Associated Amino Acid Substitutions (RAASs) in NS5A

Resistance to NS5A inhibitors like Daclatasvir (B1663022) is predominantly caused by specific mutations within the N-terminal domain of the NS5A protein, which interfere with drug binding and efficacy. asm.orgnih.gov

Clinical and in vitro studies have identified several key amino acid positions in the NS5A protein where substitutions can confer resistance to Daclatasvir. These resistance-associated amino acid substitutions (RAASs) significantly reduce the susceptibility of the virus to the inhibitor. mdpi.com

Major resistance sites for genotype 1a are located at amino acid positions M28, Q30, L31, and Y93. For genotype 1b, the most significant RAASs are found at positions L31 and Y93. nih.gov The Y93H substitution is one of the most clinically significant changes, conferring high levels of resistance to Daclatasvir, particularly in genotype 3a. researcherslinks.com In fact, the presence of Y93H as a natural baseline polymorphism has been associated with reduced treatment efficacy. mdpi.comfda.gov

For genotype 3a, key RAASs include A30K, L31F, and Y93H. asm.orgfda.gov Studies have shown that a replicon with an A30K substitution was approximately 62-fold more resistant to Daclatasvir, while a Y93H substitution resulted in about 2,737-fold reduced susceptibility. fda.gov Other identified substitutions in genotype 3a that may play a role in resistance include A30T, P58T, and S98G. researcherslinks.com

For other genotypes, such as 5a, resistance variants include L31F and L31V, sometimes in combination with K56R. nih.gov In genotype 6a, substitutions like Q24H, L31M, P32L/S, and T58A/S have been identified as conferring resistance. nih.gov

Amino Acid PositionOriginal Amino AcidSubstituted Amino AcidAssociated HCV Genotype(s)Reference
28MT1a nih.gov
30QR/H1a nih.gov
30AK3a asm.orgfda.gov
31LV/F1a, 1b, 3a, 5a asm.orgnih.govnih.gov
58PT3a researcherslinks.comresearcherslinks.com
93YH1a, 1b, 3a nih.govresearcherslinks.comresearcherslinks.com
24QH6a nih.gov
56KR5a nih.gov

The barrier to resistance for Daclatasvir varies significantly across different HCV genotypes and subtypes. Genotype 1b, for instance, exhibits a higher barrier to resistance compared to genotype 1a. mdpi.com In genotype 1a, the selection of a single mutation at positions like M28, Q30, L31, or Y93 is often sufficient to cause a significant loss of susceptibility. nih.govmdpi.com

In contrast, for genotype 1b, single substitutions generally result in minimal resistance. High-level resistance in genotype 1b typically requires the presence of double amino acid substitutions, such as L31V-Y93H. mdpi.com

HCV genotype 3 has emerged as a particularly difficult-to-treat population, partly due to the impact of RAASs. bjid.org.br The A30K and Y93H mutations are critical determinants of resistance in genotype 3a. bjid.org.br The baseline prevalence of naturally occurring RAASs also differs by genotype, which can influence treatment outcomes. For example, the Y93H polymorphism is a key concern in genotype 3 patients. mdpi.com

Studies on hybrid replicons have demonstrated the pan-genotypic activity of Daclatasvir but also the genotype-specific nature of resistance pathways. For instance, while Daclatasvir is potent against genotypes 1 through 6, the specific substitutions that emerge under drug pressure differ. nih.gov In genotype 5a, L31F/V substitutions are primary, whereas in genotype 6a, a broader set of mutations at positions 24, 31, 32, and 58 are observed. nih.gov

HCV GenotypeKey Resistance-Associated Substitutions (RAASs)General Resistance BarrierReference
1aM28T, Q30R/H, L31V, Y93HLower (single mutation can confer resistance) nih.govmdpi.com
1bL31V, Y93H (often as double mutation L31V-Y93H for high resistance)Higher (requires multiple mutations for high resistance) mdpi.com
2aL31M (naturally common), Y93HVariable mdpi.comnih.gov
3aA30K, Y93HClinically significant, Y93H is a key determinant asm.orgresearcherslinks.combjid.org.br
4aL31M, Y93HSimilar to 1b mdpi.com
5aL31F, L31V (alone or with K56R)Potent activity, but resistance emerges at L31 nih.gov
6aQ24H, L31M, P32L/S, T58A/SPotent activity, various resistance pathways nih.gov

Identification of Common and Novel Mutation Sites Conferring Resistance

Biochemical and Biophysical Characterization of Resistant NS5A Variants

The precise mechanism of action for NS5A inhibitors like Daclatasvir involves binding to the N-terminus of the NS5A protein, which is believed to cause structural changes that disrupt the protein's function in viral replication and assembly. fda.govnih.gov RAASs interfere with this interaction.

Biochemical studies indicate that Daclatasvir inhibits the formation of the membranous web, which is the site of HCV RNA replication, and affects the phosphorylation state of NS5A. nih.gov The protein exists in two forms, a basally phosphorylated p56 and a hyper-phosphorylated p58, and the balance between them is crucial for the viral life cycle. nih.gov Treatment with Daclatasvir leads to a reduction in the hyper-phosphorylated p58 form. nih.gov

The Y93H mutation, which confers significant resistance, has been shown to be refractory to the effects of Daclatasvir. microbiologyresearch.org A Daclatasvir-resistant virus with the Y93H mutation can rescue the production of phosphoinositide 4-phosphate (PI4P), a lipid essential for the integrity of the replication compartment, in the presence of the drug. nih.gov This suggests the resistant variant can maintain its replication environment despite drug pressure.

Furthermore, computational modeling and biochemical assays suggest that Daclatasvir binds asymmetrically to the NS5A dimer interface near a poly-proline region between amino acids 31 and 93. acs.org Mutations at these key sites likely disrupt the binding pocket, reducing the affinity of the inhibitor for its target and thereby diminishing its antiviral effect. Resistant variants are often highly fit and can persist for long periods even after treatment cessation. nih.gov The Y93H resistant mutant not only resists the drug but also reduces the protein-protein interactions within the viral replicase, which may impact viral replication but allows it to evade the inhibitor. microbiologyresearch.org

Strategies to Mitigate or Overcome Resistance

The challenge of resistance to first-generation NS5A inhibitors has spurred the development of new therapeutic strategies, including the creation of next-generation inhibitors and the use of combination therapies.

To combat the resistance conferred by RAASs, second-generation NS5A inhibitors have been rationally designed. These compounds often exhibit improved potency against viral variants that are resistant to first-generation drugs like Daclatasvir. wjgnet.comresearchgate.net

Examples of second-generation NS5A inhibitors include Velpatasvir (GS-5816), Pibrentasvir, and MK-8742. wjgnet.comresearchgate.net These agents have been engineered to have a higher genetic barrier to resistance and broader genotypic coverage. wjgnet.comresearchgate.net Pibrentasvir, for instance, maintains its activity against common HCV substitutions at key positions like 28, 30, 31, and 93, which are known to confer resistance to earlier NS5A inhibitors. researchgate.net Similarly, Velpatasvir has shown potent activity against genotype 3, even in the presence of RAASs like Y93H that diminish the activity of other inhibitors. researchgate.net

The development of these compounds relies on understanding the structural basis of resistance to design molecules that can effectively bind to the mutated NS5A protein.

Combination therapy is a cornerstone of modern HCV treatment and a primary strategy to overcome resistance. asm.orgplos.org Combining direct-acting antivirals (DAAs) that target different viral proteins (e.g., NS3/4A protease, NS5B polymerase, and NS5A) creates a high barrier to resistance, as the virus would need to acquire multiple mutations simultaneously to evade the effects of all drugs. asm.orgbmj.com The combination of Daclatasvir with Sofosbuvir (an NS5B inhibitor) has been a widely used regimen. bjid.org.brdovepress.com

An innovative approach involves the use of allosteric modulators that act synergistically with NS5A inhibitors. Research has shown that certain compounds, while having little inhibitory activity on their own, can dramatically enhance the potency of Daclatasvir against resistant variants. nih.gov A study on a compound referred to as an "NS5A synergist" (Syn-395) demonstrated that in combination with Daclatasvir, it could restore picomolar potency against highly resistant variants. nih.gov

This synergistic effect is believed to stem from allosteric modulation. nih.govresearchgate.net The theory is that the synergist compound binds to a resistant NS5A protein, inducing a conformational change that is transmitted to adjacent NS5A molecules. nih.gov This change re-sensitizes the resistant protein, allowing Daclatasvir to bind and restore its inhibitory function. nih.gov This cooperative interaction not only overcomes existing resistance but also enhances the barrier to developing new resistance, offering a promising avenue for future HCV therapies. researchgate.netnih.gov

Advanced Analytical Methodologies for N Acetyl Daclatasvir Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the separation and quantification of N-Acetyl Daclatasvir (B1663022) from Daclatasvir and other related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-Acetyl Daclatasvir. The development of a robust and validated HPLC method is essential for ensuring the quality and purity of Daclatasvir drug substances and products.

Method development for related compounds like Daclatasvir often involves exploring various stationary phases, mobile phase compositions, and detector wavelengths to achieve optimal separation. For instance, a common approach utilizes a C18 or C8 reverse-phase column. journalgrid.comnih.govekb.eg The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure good peak shape and resolution. journalgrid.comekb.eg A gradient or isocratic elution can be employed, with flow rates commonly around 1.0 mL/min. journalgrid.comekb.eg Detection is frequently performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, around 304 nm or 315 nm for Daclatasvir. journalgrid.comnih.govekb.eg

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.govekb.eginsights.bio Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For Daclatasvir, linearity has been demonstrated in ranges such as 1-5 µg/mL and 15-90 µg/mL. journalgrid.comekb.eg

Accuracy: The closeness of the test results to the true value. This is often assessed through recovery studies, with acceptable recovery typically falling within 90-110%. ekb.eg

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes intraday, interday, and repeatability assessments, with the relative standard deviation (RSD) being a key metric. ekb.eg

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 1: Example of HPLC Method Parameters for Daclatasvir Analysis

ParameterCondition
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 2.5) (40:60 v/v)
Flow Rate1.0 mL/min
DetectionUV at 304 nm
Retention Time~3.0 min

The data in this table is illustrative and based on published methods for Daclatasvir. journalgrid.comekb.eg

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. researchgate.nettandfonline.comresearchgate.net This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.

In LC-MS/MS method development, the chromatographic conditions are optimized to achieve good separation of the analyte from the matrix components. niscair.res.in The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode for compounds like Daclatasvir. niscair.res.in The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) ensures high specificity and sensitivity. researchgate.net The use of stable-isotope labeled internal standards is recommended to compensate for matrix effects and variations in instrument response. researchgate.net

LC-MS/MS methods are crucial for bioanalytical studies, where the concentration of the analyte in biological matrices like plasma is often very low. rfppl.co.inglobalresearchonline.netasiapharmaceutics.info These methods are validated for parameters similar to HPLC, with additional considerations for matrix effects and recovery. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity and structure. orientjchem.org The molecular formula for the di-acetyl impurity of Daclatasvir is reported as C44H54N8O8 with a molecular weight of 822.95. allmpus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of this compound, including the position of the acetyl group. orientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. orientjchem.org

These spectroscopic techniques, often used in conjunction, provide a comprehensive characterization of the this compound molecule.

Impurity Profiling and Characterization in Synthetic Batches

The synthesis of Daclatasvir can lead to the formation of various impurities, including this compound. clearsynth.comresearchgate.net Impurity profiling is the process of identifying and quantifying these impurities in synthetic batches of the drug substance.

Forced degradation studies are often performed to understand the degradation pathways of the drug and to ensure that the analytical method is stability-indicating. nih.govbenthamscience.com These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light. benthamscience.com The degradation products are then characterized using techniques like LC-MS/MS to elucidate their structures. benthamscience.com

The presence of this compound and other impurities needs to be controlled within acceptable limits as defined by regulatory guidelines. vulcanchem.comclearsynth.com Analytical methods used for impurity profiling must be highly sensitive and capable of separating all potential impurities from the main compound and from each other. benthamscience.com

Table 2: Common Impurities of Daclatasvir

Impurity NameCAS Number
This compound1800502-75-3
Daclatasvir Impurity-H1007882-27-0
Daclatasvir Impurity A1007884-60-7
Daclatasvir Impurity I1009119-83-8

This table lists some of the known impurities of Daclatasvir. clearsynth.comclearsynth.com

Bioanalytical Methods for Pre-clinical Sample Analysis

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, and tissues, which is a critical part of pre-clinical studies. tandfonline.comrfppl.co.inglobalresearchonline.netasiapharmaceutics.info For this compound, as a potential metabolite or impurity, its analysis in pre-clinical samples would likely be part of a broader bioanalytical method for Daclatasvir.

LC-MS/MS is the most widely used technique for bioanalysis due to its high sensitivity, selectivity, and speed. tandfonline.comrfppl.co.inmdpi.com The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a crucial step to remove interferences from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netrfppl.co.in

Chromatographic Separation: Similar to other applications, the LC conditions are optimized for efficient separation.

Mass Spectrometric Detection: The MS/MS parameters are tuned to achieve the desired sensitivity and selectivity. niscair.res.in

The bioanalytical method must be rigorously validated according to regulatory guidelines to ensure the reliability of the data generated in pre-clinical studies. researchgate.netrfppl.co.in Validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix. globalresearchonline.net

Future Research Directions and Translational Potential

Development of N-Acetyl Daclatasvir (B1663022) as a Research Tool for NS5A Biology

The nonstructural protein 5A (NS5A) is a critical component of the HCV replication complex, yet it possesses no known enzymatic function, making its precise role enigmatic. acs.org N-Acetyl Daclatasvir, like its parent compound Daclatasvir, targets NS5A, inhibiting its function and disrupting the viral replication complex. smolecule.com This inhibitory action makes this compound an invaluable tool for dissecting the complex biology of NS5A.

Researchers can utilize this compound to probe the various functions of NS5A. It is understood that NS5A exists in two phosphorylated states, a basal form (p56) and a hyperphosphorylated form (p58), with the ratio between these two forms being crucial for both viral replication and assembly. nih.gov Daclatasvir has been shown to reduce the levels of hyperphosphorylated NS5A. nih.gov By observing the downstream effects of this compound-induced NS5A inhibition, scientists can gain a more precise understanding of how NS5A modulates viral processes. For instance, studies have shown that Daclatasvir treatment leads to the relocalization of NS5A and affects the formation of the membranous web, the site of HCV replication. nih.gov

Furthermore, this compound can be employed in studies to identify and characterize the host and viral proteins that interact with NS5A. By using techniques such as co-immunoprecipitation and mass spectrometry in the presence and absence of the inhibitor, researchers can map the NS5A interactome and elucidate the functional consequences of these interactions. The acetyl group on this compound may also offer a site for chemical modification, allowing for the creation of tagged or biotinylated derivatives to facilitate such studies, similar to what has been done with Daclatasvir. nih.gov

Application in Understanding Viral Replication Processes

The potent and specific action of this compound against HCV makes it an excellent tool for studying the intricacies of viral replication. By inhibiting a key, non-enzymatic protein, it allows for the investigation of replication steps that are independent of polymerase or protease activity.

Kinetic studies using this compound can help to delineate the timeline of events in the HCV life cycle. It has been demonstrated that Daclatasvir has two distinct modes of action, blocking both viral RNA synthesis and the assembly/secretion of new virions. nih.gov This dual mechanism was elucidated through viral kinetic modeling of patient data and confirmed by in vitro experiments. nih.gov this compound can be used in similar experimental setups to further refine our understanding of these processes. For example, by comparing the decline in intracellular and extracellular HCV RNA and protein levels following treatment with this compound versus other DAAs that target different viral proteins, a more detailed picture of the replication and assembly pathways can be constructed. nih.gov

Moreover, the use of this compound in cell culture systems allows for the investigation of the formation and function of the viral replication complex. biorxiv.org Studies have shown that NS5A inhibitors can disrupt the formation of these complexes. acs.org By using advanced imaging techniques, such as electron microscopy and super-resolution microscopy, in conjunction with this compound treatment, researchers can visualize the structural changes that occur within the replication complex upon inhibition of NS5A. This can provide insights into the architecture of the complex and the role of NS5A in its assembly and maintenance.

Predictive Modeling for Antiviral Activity and Resistance

The development of resistance is a significant challenge in antiviral therapy. mdpi.com this compound can play a crucial role in the development and validation of predictive models for both antiviral activity and the emergence of resistance.

By generating and analyzing resistance-associated substitutions (RASs) to this compound in vitro, researchers can create a comprehensive profile of mutations that confer reduced susceptibility. Key RASs for Daclatasvir have been identified at amino acid positions M28, Q30, L31, and Y93 in the NS5A protein for various genotypes. mdpi.comdrugbank.com Similar studies with this compound will be essential to understand its specific resistance profile. This data can then be used to build computational models that predict the likelihood of resistance developing to this compound and other related compounds.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogs with their antiviral potency. researchgate.net These models can help in predicting the activity of novel compounds before they are synthesized, thus streamlining the drug discovery process. Furthermore, integrated pharmacokinetic/pharmacodynamic (PK/PD) models can be developed to simulate the in vivo behavior of this compound. nih.gov Such models can predict the drug concentrations required to suppress viral replication and prevent the emergence of resistance, aiding in the design of optimal therapeutic regimens. For Daclatasvir, models have been developed that describe its antiviral effects using a sigmoid Emax function dependent on drug concentrations. nih.gov

Table 1: Key Resistance-Associated Substitutions (RASs) for Daclatasvir

Genotype Amino Acid Position Substitution
1a M28 T/V
1a Q30 H/K/R
1b Y93 H
3a Y93 H

This table is based on data for Daclatasvir and serves as a predictive reference for potential this compound resistance studies. mdpi.comdrugbank.comacs.org

Design of Next-Generation Direct-Acting Antivirals (DAAs) Based on this compound Scaffolds

The chemical scaffold of this compound provides a valuable starting point for the design of next-generation DAAs with improved properties. acs.org The goal is to develop compounds with a higher barrier to resistance, broader pan-genotypic activity, and enhanced pharmacokinetic profiles. acs.org

The symmetric, dimeric nature of Daclatasvir is thought to complement the dimeric structure of the NS5A protein. nih.gov The N-acetyl group on this compound could potentially enhance its pharmacological properties. smolecule.com Medicinal chemists can systematically modify the this compound scaffold to explore structure-activity relationships (SAR). This involves making targeted changes to different parts of the molecule and evaluating the impact on antiviral potency, resistance profile, and metabolic stability. For example, novel analogs with different substitutions have been synthesized from the Daclatasvir structure to create potential prodrugs. iosrjournals.org

Structure-based drug design, aided by computational modeling, can be used to design novel inhibitors that bind to NS5A with higher affinity and in a manner that is less susceptible to resistance mutations. acs.org Models have proposed that Daclatasvir binds asymmetrically to the NS5A dimer at a conserved poly-proline region. acs.org By understanding these detailed interactions, new compounds can be designed to form more extensive or different interactions with the target, making it more difficult for a single mutation to disrupt binding. The development of compounds with novel three-dimensional architectures, moving away from the traditional planar topography of many NS5A inhibitors, is one such transformative approach. acs.org The introduction of second-generation DAAs has already revolutionized HCV treatment, and continued innovation based on scaffolds like this compound is crucial. nih.govnih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
Asunaprevir
Beclubavir
Boceprevir
Daclatasvir
Elbasvir
Favipiravir
Ledipasvir
Ombitasvir
Pibrentasvir
Ribavirin
Sofosbuvir
Telaprevir

Q & A

Q. How do demographic variables impact this compound pharmacokinetics in population studies?

  • Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to assess age, gender, and race. Despite statistical significance (e.g., gender effects), validate clinical relevance by comparing exposure ranges (e.g., 60 mg dose: Cₘₐₓ 847 ng/mL, AUC 14,300 ng·h/mL) against therapeutic thresholds .

Data Contradiction and Validation

  • Key Conflict: While baseline NS5A polymorphisms are common in HCV genotype 4 (e.g., 97.3% in trials), only 1.6% confer high-level resistance. Researchers must reconcile in vitro resistance (EC₅₀ shifts) with clinical SVR rates (100% in resistant cases) using longitudinal viral load monitoring (e.g., week 4 virologic response) .
  • Validation Step: Cross-reference electrochemical sensor data with LC-PDA results (e.g., 99.5% recovery in spiked samples) to resolve detection limit disparities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.